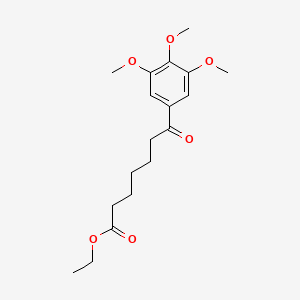

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-5-24-17(20)10-8-6-7-9-14(19)13-11-15(21-2)18(23-4)16(12-13)22-3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRBBTAVMRCGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251823 | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-75-5 | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Formation

- Starting Material: A halogenated alkyl compound such as 1-bromo-5-chloropentane or a similar alkyl halide bearing the appropriate chain length.

- Reagents: Magnesium metal in anhydrous conditions.

- Solvent System: A mixture of benzene-type solvents (benzene, toluene, xylene) combined with organic bases such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or ethers.

- Conditions: The Grignard reaction is conducted under nitrogen atmosphere at temperatures ranging from -10 to 25 °C to control reactivity and suppress side reactions.

Addition to Diethyl Oxalate

- The freshly prepared Grignard reagent is added dropwise to a cooled solution of diethyl oxalate (oxalic acid diethyl ester) in an organic solvent under nitrogen protection.

- The reaction temperature is maintained between -25 to -5 °C to optimize yield and minimize side reactions.

- This step introduces the keto functionality at the 7-position of the heptanoate chain.

Workup and Purification

- The reaction mixture is subjected to acid hydrolysis using dilute sulfuric acid at 5–10 °C to quench the reaction and hydrolyze intermediates.

- Neutralization with sodium bicarbonate solution and washing with saturated brine remove impurities.

- Solvent removal by distillation and purification by rectification yield the target keto ester.

Key Experimental Data and Yields

| Parameter | Typical Range / Value |

|---|---|

| Magnesium to alkyl halide molar ratio | 1:1 to 5:1 |

| Organic base to benzene solvent volume ratio | 0.2 to 0.8 : 1 (preferably 0.4 to 0.6 : 1) |

| Grignard reaction temperature | -10 to 25 °C |

| Addition reaction temperature | -25 to -5 °C |

| Reaction time for Grignard formation | 5 to 10 hours |

| Yield of keto ester (7-chloro-2-oxoheptanoate analog) | 60% to 72% |

| Purity of final product | >98% (by GC analysis) |

Note: These parameters are derived from analogous compounds such as 7-chloro-2-oxoheptanoate, which share similar synthetic routes and chemical behavior.

To prepare Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, the key modification involves the introduction of the 3,4,5-trimethoxyphenyl group. This can be achieved by:

- Using a 3,4,5-trimethoxyphenyl-substituted alkyl halide as the Grignard reagent precursor.

- Alternatively, performing a coupling reaction post-keto ester formation to attach the 3,4,5-trimethoxyphenyl moiety.

The esterification step to form the ethyl ester can be performed by reacting the corresponding 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoic acid with ethanol under acidic conditions, as is common in ester synthesis.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Grignard reagent formation | Alkyl halide + Mg, benzene-type solvent + organic base, N2 atmosphere, -10 to 25 °C, 5-10 h | Formation of RMgX solution |

| 2 | Addition to diethyl oxalate | Diethyl oxalate in THF or MeTHF, -25 to -5 °C | Keto intermediate formation |

| 3 | Acid hydrolysis and neutralization | 10% H2SO4 aqueous, 5-10 °C; NaHCO3 wash | Conversion to keto acid/ester |

| 4 | Esterification (if needed) | Ethanol, acid catalyst | Formation of ethyl ester |

| 5 | Purification | Washing, distillation, rectification | Pure this compound |

Research Findings and Advantages of the Method

- The use of benzene-type solvents with organic bases during Grignard formation improves safety by reducing volatility and pungency compared to ether solvents.

- Organic bases form complexes with the organometallic intermediates, suppressing side reactions such as the Wurtz coupling, thereby increasing yield and purity.

- The controlled low-temperature addition reaction minimizes decomposition and side reactions.

- The method is scalable and suitable for industrial production due to improved yields (above 60%) and high purity (>98%).

- The approach reduces production costs by simplifying the synthetic route and improving reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: Formation of 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoic acid.

Reduction: Formation of 7-(3,4,5-trimethoxyphenyl)-7-hydroxyheptanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structurally related esters with modifications to the phenyl substituent, highlighting differences in molecular weight, substituent effects, and applications:

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., methoxy) : The 3,4,5-trimethoxyphenyl group enhances solubility in polar solvents due to increased polarity. This contrasts with chloro- or bromo-substituted analogs, which exhibit lower polarity and higher lipophilicity .

- Steric Effects : Bulky substituents like heptyloxy (C₇H₁₅O-) may hinder reactivity in nucleophilic acyl substitution reactions compared to smaller groups (e.g., methoxy) .

- Thermal Stability: The heptyloxy-substituted analog has a notably high boiling point (489.1°C), likely due to increased van der Waals interactions from the long alkyl chain .

Biological Activity

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : CHO

- CAS Number : 1956324-82-5

- Molecular Weight : 320.38 g/mol

- Structure : The compound features a heptanoate backbone with a trimethoxyphenyl substituent, contributing to its unique biological profile.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, the compound was tested against prostate cancer cells and demonstrated notable cytotoxicity, suggesting that it may inhibit cancer cell growth through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been shown to possess antibacterial properties against a range of pathogens. For instance, studies on related phenolic compounds indicate that they can disrupt bacterial cell membranes or inhibit essential enzymatic pathways in bacteria . Further research is needed to confirm the specific antimicrobial efficacy of this compound.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trimethoxyphenyl group plays a crucial role in mediating interactions with biological targets such as enzymes or receptors involved in cell signaling pathways.

Case Studies

-

Prostate Cancer Cell Line Study :

- Objective : To evaluate the anticancer effects of this compound.

- Methodology : The compound was administered to prostate cancer cell lines at varying concentrations.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential for development as an anticancer agent.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial properties against common bacterial strains.

- Methodology : Agar diffusion method was employed to test the effectiveness against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting promising antimicrobial activity.

Data Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1956324-82-5 |

| Molecular Weight | 320.38 g/mol |

| Anticancer Activity | Significant cytotoxicity observed |

| Antimicrobial Activity | Effective against multiple strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, and what challenges arise during the introduction of the 3,4,5-trimethoxyphenyl moiety?

- Methodological Answer : A plausible route involves synthesizing the ethyl 7-oxoheptanoate backbone via oxidation of ethyl 7-hydroxyheptanoate using PCC (pyridinium chlorochromate), as demonstrated in analogous esters . The 3,4,5-trimethoxyphenyl group can be introduced via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura). Challenges include steric hindrance from the methoxy groups, requiring optimized reaction temperatures and catalysts (e.g., Pd-based for coupling) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the ester (-COOEt), ketone (-CO-), and aromatic proton environments. IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Elemental analysis ensures purity, as seen in analogous compounds . For structural confirmation, single-crystal X-ray diffraction (if crystallized) or computational modeling (DFT) can resolve ambiguities .

Q. How should researchers handle stability and storage concerns for this compound?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the ester group. Avoid exposure to light, as methoxy-substituted aromatics may undergo photodegradation. Stability under varying pH and temperature should be assessed via accelerated degradation studies (e.g., HPLC monitoring) .

Advanced Research Questions

Q. What is the mechanistic role of the 3,4,5-trimethoxyphenyl group in modulating biological activity, and how can this be validated experimentally?

- Methodological Answer : SAR studies on similar compounds suggest methoxy groups enhance lipophilicity and binding affinity to hydrophobic enzyme pockets . To validate, synthesize analogs (e.g., replacing methoxy with -H or -Cl) and compare bioactivity (e.g., IC50 in enzyme assays). Molecular docking simulations can predict interactions with target proteins (e.g., tubulin for anticancer activity) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may stem from variations in synthesis purity (e.g., residual PCC affecting assays) or analytical methods. Standardize protocols:

- Use HPLC to ensure ≥95% purity .

- Validate bioactivity assays with positive controls (e.g., reference inhibitors).

- Perform dose-response studies in triplicate to confirm reproducibility .

Q. What computational strategies are suitable for predicting the physicochemical properties or reactivity of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) for reactivity predictions. Molecular dynamics (MD) simulations can assess solubility or membrane permeability. Tools like Gaussian or COSMO-RS are recommended .

Q. How can the compound’s stability under physiological conditions be evaluated for potential therapeutic applications?

- Methodological Answer : Conduct simulated physiological studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.